Product packaging for Ethane-1,2-disulfonyl dichloride(Cat. No.:CAS No. 31469-08-6)

Ethane-1,2-disulfonyl dichloride

Cat. No.: B2624221
CAS No.: 31469-08-6
M. Wt: 227.07
InChI Key: VRHMNTYGRQBMGR-UHFFFAOYSA-N
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Description

Ethane-1,2-disulfonyl dichloride (CAS 31469-08-6) is a specialized organic compound with the molecular formula C2H4Cl2O4S2 and a molecular weight of 227.10 g/mol. This reagent is of significant value in synthetic organic chemistry and pharmaceutical development, particularly as a versatile building block for the formation of sulfonamide linkages. Its primary research application lies in the field of peptide synthesis, where sulfonyl chlorides are instrumental as coupling reagents and for the introduction of sulfonyl-based protecting groups . The compound can also be employed in the modification of complex molecules; for example, it may be used to produce derivatives of pharmaceuticals like mifepristone, altering their solubility or creating targeted drug delivery systems . In protein science, protecting groups for cysteine residues are paramount for the synthesis of complex disulfide-rich peptides and for site-specific protein modifications, such as in the creation of antibody-drug conjugates . As a bifunctional reagent, its two sulfonyl chloride groups allow it to act as a cross-linking agent. This product is intended for research purposes only. It requires cold-chain transportation and must be stored in an inert atmosphere at 2-8°C to maintain stability . Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4Cl2O4S2 B2624221 Ethane-1,2-disulfonyl dichloride CAS No. 31469-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethane-1,2-disulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2O4S2/c3-9(5,6)1-2-10(4,7)8/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHMNTYGRQBMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethane 1,2 Disulfonyl Dichloride and Analogues

Direct Halogenation Strategies for the Synthesis of Ethane-1,2-disulfonyl Dichloride

Direct halogenation represents a fundamental approach to synthesizing sulfonyl chlorides. For instance, reacting ethyl mercaptan with chlorine gas in the dark within an aqueous medium can produce ethanesulfonyl chloride while minimizing chlorination of the alkyl chain. nih.gov A patented process describes the reaction of normally gaseous alkanes, like ethane (B1197151), with a gaseous mixture of sulfur dioxide and chlorine. This vapor phase reaction, ideally conducted between 30°C and 80°C and sometimes enhanced by actinic light, yields the corresponding sulfonyl chloride. google.com The process involves introducing the gaseous reactants into a reaction chamber and then trapping and purifying the condensed products. google.com For example, introducing sulfur dioxide, chlorine, and ethane into a reaction vessel over several hours results in ethane sulfonyl chloride, which can be purified by vacuum fractionation. google.com

Oxidative Chlorosulfonation Pathways for Aliphatic Sulfonyl Chlorides and Their Relevance to this compound Synthesis

Oxidative chlorosulfonation provides a versatile pathway to aliphatic sulfonyl chlorides. This method involves the oxidation of sulfur-containing starting materials in the presence of a chlorine source. A variety of reagents and conditions can be employed for this transformation. For example, thiols and disulfides can be directly converted to their corresponding sulfonyl chlorides with high purity and in excellent yields using hydrogen peroxide in the presence of zirconium tetrachloride. organic-chemistry.org This method is noted for its mild conditions and rapid reaction times. organic-chemistry.org

Another approach involves the use of N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid for the smooth oxidation of thiol derivatives to sulfonyl chlorides. organic-chemistry.org A one-pot synthesis of sulfonamides and sulfonyl azides has been developed where the sulfonyl chloride is generated in situ from a thiol using NCS and tetrabutylammonium (B224687) chloride in water, followed by reaction with an amine or sodium azide (B81097). organic-chemistry.org Furthermore, a combination of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) serves as an efficient reagent for the direct oxidative chlorination of thiols and disulfides. organic-chemistry.org

A continuous flow, metal-free protocol has been developed for the synthesis of sulfonyl chlorides from thiols and disulfides using nitric acid, hydrochloric acid, and oxygen. nih.gov This method has demonstrated high yields (typically 70-81%) and a favorable environmental impact, as indicated by a lower process mass intensity compared to other continuous flow methods. nih.gov While these methods are generally applicable to the synthesis of various sulfonyl chlorides, their specific application to produce the difunctional this compound would involve starting with a precursor such as 1,2-ethanedithiol.

Precursor-Based Routes: Transformation of Ethane-1,2-disulfonic Acid and Its Salts to Dichloride Derivatives

A common and effective strategy for synthesizing this compound involves the conversion of ethane-1,2-disulfonic acid or its salts. wikipedia.orgnih.govcymitquimica.comsigmaaldrich.com Ethane-1,2-disulfonic acid is a strong diprotic acid. wikipedia.org The transformation to the corresponding dichloride is a standard procedure in organic synthesis.

One established method for converting sulfonic acid salts to sulfonyl chlorides is the use of thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.org This reagent system, often referred to as the Vilsmeier-Haack reagent, is effective in minimizing the formation of the sulfonic anhydride (B1165640) byproduct. orgsyn.org The reaction is typically carried out by cooling the sulfonate salt and then slowly adding thionyl chloride, followed by the addition of DMF. orgsyn.org

Alternatively, phosphorus pentachloride (PCl₅) in a solvent like carbon tetrachloride can be used to convert sulfonic acids or their salts to sulfonyl chlorides. orgsyn.org However, this method can be prone to the formation of sulfonic anhydride. orgsyn.org Other reported methods for this transformation include the use of triphenylphosphine (B44618) and sulfuryl chloride (SO₂Cl₂). orgsyn.org

Modern Approaches to Functionalized Ethanesulfonyl Chloride Derivatives

Recent advancements in synthetic chemistry have enabled the preparation of a variety of functionalized ethanesulfonyl chloride derivatives, which serve as valuable building blocks in organic synthesis.

Synthesis of Aminoethanesulfonyl Chlorides as Building Blocks

β-Aminoethanesulfonyl chlorides are versatile intermediates, particularly in the synthesis of peptidomimetics and other biologically active molecules. researchgate.netthieme-connect.com An efficient method for their preparation starts from protected amino acids. researchgate.net The process involves the reduction of an N-protected amino acid to the corresponding alcohol, followed by mesylation, and then conversion to a thioacetate. thieme-connect.com The final step is an oxidation reaction to yield the desired β-aminoethanesulfonyl chloride. thieme-connect.com This multi-step synthesis has been shown to be reproducible on a large scale, with yields for the final oxidation step often in the range of 60-85%. researchgate.netthieme-connect.com The choice of protecting group for the amino acid is crucial, with Fmoc (9-fluorenylmethyloxycarbonyl) being particularly useful for solid-phase synthesis applications. thieme-connect.com

Starting MaterialProductOverall Yield (%)Scale
Fmoc-Ser(t-Bu)-OHFmoc-protected β-aminoethanesulfonyl chloride47Not specified
Various protected amino acidsβ-Aminoethanesulfonyl chlorides60-85 (oxidation step)up to 150 mmol

Preparation of Silylated Ethanesulfonyl Chlorides

2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl) is a valuable reagent used for the protection of primary and secondary amines. orgsyn.org The synthesis of SES-Cl can be achieved from its corresponding sodium salt, sodium 2-(trimethylsilyl)ethanesulfonate. A preferred method involves treating the sodium salt with thionyl chloride and a catalytic amount of DMF at 0°C. orgsyn.org This procedure is advantageous as it minimizes the formation of the sulfonic anhydride byproduct. orgsyn.org The resulting 2-(trimethylsilyl)ethanesulfonyl chloride can be purified by distillation or chromatography. orgsyn.org

Alternative, though sometimes less efficient, routes to SES-Cl include the reaction of β-trimethylsilylethanesulfonic acid with phosphorus pentachloride, or the reaction of β-trimethylsilylethylmagnesium chloride with sulfuryl chloride. orgsyn.org

Starting MaterialReagentsProductYield (%)
Sodium 2-(trimethylsilyl)ethanesulfonateSOCl₂, DMF2-(Trimethylsilyl)ethanesulfonyl chlorideEquivalent to other methods
β-Trimethylsilylethanesulfonic acidPCl₅, CCl₄2-(Trimethylsilyl)ethanesulfonyl chlorideNot specified
Sodium 2-(trimethylsilyl)ethanesulfonatePPh₃, SO₂Cl₂2-(Trimethylsilyl)ethanesulfonyl chloride62
Triethylammonium 2-(trimethylsilyl)ethanesulfonatePPh₃, SO₂Cl₂2-(Trimethylsilyl)ethanesulfonyl chloride79
β-Trimethylsilylethylmagnesium chlorideSO₂Cl₂2-(Trimethylsilyl)ethanesulfonyl chloride50

Comparative Analysis of Synthetic Efficiency, Selectivity, and Scalability

The choice of synthetic method for this compound and its analogues depends on factors such as the desired scale, purity requirements, and the availability of starting materials.

Direct Halogenation: This method can be efficient for large-scale production from simple, readily available starting materials like ethane. google.com However, controlling the selectivity to avoid over-halogenation of the alkane backbone can be a challenge. nih.gov The vapor-phase reaction described requires specialized equipment for handling gaseous reactants. google.com

Oxidative Chlorosulfonation: This approach offers high yields and can be performed under mild conditions, which is advantageous for substrates with sensitive functional groups. organic-chemistry.org The development of continuous flow protocols enhances the scalability and safety of this method. nih.gov The selectivity is generally high, targeting the sulfur moiety for oxidation and chlorination.

Precursor-Based Routes: The conversion of ethane-1,2-disulfonic acid or its salts is a reliable and well-established method. orgsyn.org The use of thionyl chloride with a DMF catalyst is often preferred due to its efficiency and the minimization of byproducts, making it suitable for scalable synthesis. orgsyn.org While it requires the prior synthesis or procurement of the disulfonic acid, it offers a high degree of control and predictability.

Elucidation of Chemical Reactivity and Reaction Mechanisms Involving Ethane 1,2 Disulfonyl Dichloride

Nucleophilic Substitution Reactions at the Sulfonyl Centers

The sulfonyl chloride groups in ethane-1,2-disulfonyl dichloride are excellent leaving groups, facilitating nucleophilic substitution reactions. These reactions involve the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion. wikipedia.org

This compound readily reacts with primary and secondary amines to form the corresponding disulfonamides. This reaction proceeds through a nucleophilic attack of the amine on the sulfonyl sulfur atom. wikipedia.org The initial reaction yields a monosulfonamide, which can then undergo a second reaction with another amine molecule to form the disulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

The general reaction can be represented as:

ClSO₂CH₂CH₂SO₂Cl + 4 R₂NH → R₂NSO₂CH₂CH₂SO₂NR₂ + 2 [R₂NH₂]Cl

The formation of sulfonamides is a well-established reaction of sulfonyl chlorides. wikipedia.org The Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines, is based on this reactivity.

Table 1: Reactivity of this compound with Amines

Amine TypeProduct
Primary Amine (RNH₂)N,N'-dialkyl-ethane-1,2-disulfonamide
Secondary Amine (R₂NH)N,N,N',N'-tetraalkyl-ethane-1,2-disulfonamide

In a similar fashion to the formation of sulfonamides, this compound reacts with alcohols in the presence of a base to yield disulfonate esters. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. wikipedia.org This results in the formation of a sulfonate ester linkage and the elimination of hydrogen chloride. The reaction can proceed in a stepwise manner to first form a monoester and then a diester.

The general reaction is as follows:

ClSO₂CH₂CH₂SO₂Cl + 2 R'OH → R'OSO₂CH₂CH₂SO₂OR' + 2 HCl

The catalytic enantioselective synthesis of sulfonate esters has been achieved using peptide catalysts, highlighting the potential for stereocontrol in these reactions. nih.gov

While nucleophilic substitution at the sulfur atom is the predominant reaction pathway for sulfonyl chlorides, under certain conditions, cleavage of the S-O or C-S bonds can occur.

S-O Bond Cleavage: The cleavage of the S-O bond in sulfonate esters can be induced under specific conditions, such as through light-induced reactions, leading to the formation of sulfonyl radicals. rsc.org This reactivity provides an alternative pathway for the functionalization of sulfonyl compounds.

C-S Bond Cleavage: The cleavage of the C-S bond in sulfonyl derivatives is less common but can be observed in certain reactions. cdnsciencepub.comrsc.orgnih.gov For instance, in the reactions of some nitro-substituted aromatic sulfonate esters with mercaptide anions, C-S bond rupture has been observed. cdnsciencepub.com The mechanism for this cleavage can involve nucleophilic aromatic substitution or the formation of radical anions. cdnsciencepub.com In the context of this compound, while C-S bond cleavage is not a primary pathway, it is a possibility under forcing conditions or with specific reagents. The strength of the C-S bond and the stability of the potential carbocation or carbanion intermediates play a crucial role in determining the likelihood of this cleavage. rsc.org

Table 2: Bond Cleavage Pathways in Sulfonyl Compounds

BondConditions for CleavageResulting Intermediates/Products
S-ClNucleophilic attackSulfonamides, Sulfonate Esters
S-OPhotochemical conditionsSulfonyl radicals
C-SStrong nucleophiles, specific substratesAryl ethers, sulfides

Elimination Reactions and the Formation of Reactive Intermediates

In the presence of a base, alkanesulfonyl chlorides with α-hydrogens can undergo elimination reactions to form highly reactive intermediates known as sulfenes. wikipedia.org

Ethanesulfonyl chloride, a related compound, is known to generate sulfene (B1252967) (CH₃CH=SO₂) upon treatment with a tertiary amine base. acs.org This sulfene intermediate is highly reactive and can be trapped by various nucleophiles.

In the case of 2-hydroxyethanesulfonyl chloride, an intramolecular reaction can occur. The initial formation of a sulfene is followed by an intramolecular cyclization to yield a β-sultone. cdnsciencepub.com The formation of β-sultones can also be achieved by the reaction of tetrafluoroethylene (B6358150) with sulfur trioxide. researchgate.netgoogle.com While the direct generation of a disulfene from this compound is not extensively documented, the potential for such a reaction exists given the presence of α-hydrogens.

The concept of vinylogy describes the transmission of electronic effects through a conjugated system. wikipedia.orgnih.gov In vinylogous nucleophilic catalysis, a nucleophile adds to the β-position of an α,β-unsaturated system, leading to a cascade of reactions. mdpi.comcdnsciencepub.comnih.gov This principle is particularly relevant to the reactions of unsaturated sulfonyl chlorides.

For instance, the hydrolysis of ethenesulfonyl chloride in the presence of tertiary amines is proposed to proceed via an initial vinylogous substitution to form a cationic sulfene intermediate. cdnsciencepub.comresearchgate.net This intermediate can then react with water to form the corresponding alkenesulfonate anion. cdnsciencepub.comresearchgate.net This represents a well-supported example of vinylogous nucleophilic catalysis. cdnsciencepub.comresearchgate.net While this compound itself is a saturated molecule, its derivatives or reaction products could potentially undergo further transformations involving vinylogous principles if unsaturation is introduced into the carbon backbone.

Radical Reactions and Their Application in this compound Chemistry

The chemistry of sulfonyl chlorides is predominantly characterized by ionic, two-electron processes. However, under specific conditions, they can participate in radical reactions. The generation of a sulfonyl radical (R-SO₂•) from a sulfonyl chloride can be initiated, for example, by visible-light photocatalysis. researchgate.netrsc.org These highly reactive intermediates can then engage in various transformations, such as addition to unsaturated bonds. researchgate.netmagtech.com.cn

While these radical pathways are established for various sulfonyl chlorides, the literature focusing specifically on this compound is sparse. Its primary utility and documented reactions lie in its electrophilic nature. Theoretically, the cleavage of the S-Cl bond could generate a diradical species, •O₂S-CH₂-CH₂-SO₂•, which could lead to polymerization or intramolecular cyclization. However, this mode of reactivity is not a common application for this particular compound. The desulfonylation of sulfonyl-containing compounds through radical processes is a known synthetic strategy, where the sulfonyl group acts as a leaving group, but this is typically observed in different molecular contexts. acs.org

Electrophilic Reactivity Profiles and Associated Transformation Pathways

The core reactivity of this compound stems from the strong electrophilicity of the two sulfur atoms. This electrophilic character is induced by the electron-withdrawing effects of the two adjacent oxygen atoms and the chlorine atom, making the sulfur atom highly susceptible to attack by nucleophiles. fiveable.mepearson.com The primary transformation pathway is nucleophilic acyl substitution, where a nucleophile displaces the chloride ion, which is a good leaving group.

The bifunctional nature of the molecule allows it to act as a potent cross-linking agent or as a precursor to various heterocyclic and polymeric structures. Common transformations include:

Reaction with Amines: this compound readily reacts with primary and secondary amines to form stable sulfonamides. wikipedia.orgdoubtnut.com The use of a diamine can lead to the formation of cyclic bis-sulfonamides or linear polysulfonamides, depending on the reaction conditions and the nature of the diamine. This reaction is fundamental in synthesizing various nitrogen-containing macrocycles and polymers.

Reaction with Alcohols: In the presence of a base, alcohols react as nucleophiles to displace the chloride, yielding sulfonate esters. fiveable.mewikipedia.org When diols are used, this reaction can produce cyclic sulfonate esters or polyesters, analogous to the reactions with diamines.

Hydrolysis: Like most sulfonyl chlorides, it reacts with water to hydrolyze to the corresponding ethane-1,2-disulfonic acid. wikipedia.org This reaction underscores the need for anhydrous conditions when performing reactions with other nucleophiles.

These fundamental reactions highlight the role of this compound as a bifunctional electrophile for constructing larger, more complex molecular architectures.

Nucleophile (Nu-H)Resulting Functional Group (-SO₂-Nu)Product Type with Bifunctional Nucleophile
Primary/Secondary Amine (R₂NH)Sulfonamide (-SO₂-NR₂)Cyclic bis-sulfonamide or Polysulfonamide
Alcohol (R-OH)Sulfonate Ester (-SO₂-OR)Cyclic bis-sulfonate or Polysulfonate
Water (H₂O)Sulfonic Acid (-SO₂-OH)Ethane-1,2-disulfonic acid

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The selectivity of reactions involving this compound is a critical aspect that dictates its synthetic utility.

Chemoselectivity: This refers to the preferential reaction of the reagent with one functional group over another. youtube.com In a substrate containing multiple nucleophilic sites, such as an amino alcohol, the more nucleophilic amine group will typically react preferentially over the less nucleophilic alcohol group with the sulfonyl chloride center. Furthermore, by controlling the stoichiometry of the nucleophile, one can favor either mono-substitution or di-substitution. For instance, using one equivalent of a monofunctional nucleophile under controlled conditions can lead to the formation of Cl-SO₂-CH₂-CH₂-SO₂-Nu, leaving the second sulfonyl chloride group available for subsequent, different transformations.

Regioselectivity: For this compound itself, regioselectivity is not a factor in the initial reaction. The molecule is symmetrical, rendering the two sulfonyl chloride groups chemically equivalent. Therefore, the attack of a nucleophile can occur at either sulfur atom without distinction. Regioselectivity would become a consideration only if the carbon backbone were unsymmetrical or after an initial reaction has occurred to differentiate the two sites.

Stereoselectivity: this compound is an achiral molecule. Reactions with achiral nucleophiles will result in achiral or racemic products. However, stereoselectivity becomes important when the compound reacts with a chiral, non-racemic nucleophile. For example, the reaction with a chiral diamine or diol can lead to the formation of diastereomeric cyclic products. The ratio of these diastereomers is determined by the kinetic and thermodynamic favorability of the respective transition states leading to their formation. While general principles of stereoselective synthesis apply, specific studies detailing high diastereoselectivity for this particular dichloride are not extensively documented. The development of stereoselective additions to N-sulfonyl imines, which are structurally related, suggests that high levels of stereocontrol are achievable in sulfonyl chemistry. researchgate.netresearchgate.net

Selectivity TypeControlling FactorExample Outcome for this compound
ChemoselectivityNucleophilicity of functional groups; StoichiometryPreferential reaction with an amine over an alcohol; Mono- vs. Di-substitution.
RegioselectivityMolecular SymmetryNot applicable for the initial reaction due to the symmetrical structure.
StereoselectivityChirality of the reacting nucleophileFormation of diastereomeric products upon reaction with a chiral, non-racemic diol or diamine.

Applications of Ethane 1,2 Disulfonyl Dichloride in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

The unique structural feature of ethane-1,2-disulfonyl dichloride, possessing two electrophilic sites, makes it an ideal building block for the synthesis of complex molecules, including macrocycles and polymers. Its ability to react with a variety of difunctional nucleophiles, such as diamines, diols, and dithiols, allows for the creation of large ring systems and linear polymers incorporating the disulfonamide, disulfonate ester, or dithiosulfonate linkages, respectively.

One notable application is in the synthesis of macrocyclic compounds. By carefully controlling reaction conditions, such as high dilution to favor intramolecular cyclization, this compound can react with long-chain diamines or diols to form macrocyclic disulfonamides and disulfonate esters. These macrocycles can act as host molecules for specific cations or neutral guests, finding applications in areas such as ion transport and molecular recognition. For instance, the reaction with appropriate polyethylene (B3416737) glycol derivatives could theoretically lead to the formation of crown ether analogues containing sulfonyl groups, which would exhibit unique complexation properties.

Furthermore, this compound has been explored in the modification of complex biologically active molecules. For example, it has been mentioned in the context of modifying mifepristone, a synthetic steroid. Such modifications, by introducing a disulfonyl linkage, could lead to derivatives with altered solubility, bioavailability, or targeted drug delivery properties. This approach highlights the potential of using this compound as a linker to conjugate different molecular entities or to functionalize complex scaffolds.

The bifunctionality of this compound also lends itself to the synthesis of polymers. The reaction with diamines can yield polysulfonamides, a class of polymers known for their thermal stability and mechanical strength. Similarly, reaction with diols can produce polysulfonate esters. The properties of these polymers can be tuned by varying the structure of the diamine or diol co-monomer.

Introduction of Sulfonic Acid and Sulfonamide Functionalities into Organic Molecules

A primary application of this compound is the introduction of the robust and versatile sulfonamide functionality into organic molecules. Sulfonamides are a cornerstone in medicinal chemistry, present in a wide range of therapeutic agents. The reaction of this compound with two equivalents of a primary or secondary amine, or one equivalent of a diamine, readily forms the corresponding disulfonamide.

A specific example is the synthesis of N,N′-(ethane-1,2-diyl)dibenzenesulfonamide, which can be prepared by reacting ethane-1,2-diamine with two equivalents of benzenesulfonyl chloride. While this example uses a monofunctional sulfonyl chloride, the reverse reaction, using this compound and two equivalents of aniline, would yield the same product. This highlights the utility of this compound in creating symmetrical disulfonamides.

The resulting disulfonamides can serve as ligands for metal complexes or as building blocks for larger supramolecular assemblies through hydrogen bonding interactions. The nitrogen atoms of the sulfonamide groups can be further functionalized, allowing for the construction of more complex and diverse molecular structures.

Furthermore, the sulfonyl chloride groups can be hydrolyzed to sulfonic acids. The resulting ethane-1,2-disulfonic acid is a strong acid and can be used as a catalyst in various organic transformations or as a monomer for the synthesis of ion-exchange resins.

Utilization in Multi-Component Reactions for Diverse Product Libraries

While specific examples of this compound in well-established multi-component reactions (MCRs) are not extensively documented in readily available literature, its bifunctional nature presents significant potential for the development of novel MCRs. The two sulfonyl chloride groups can, in principle, react with different nucleophiles in a sequential or one-pot manner, leading to the rapid generation of diverse molecular libraries.

For instance, one could envision a four-component reaction where this compound reacts with a primary amine, an isocyanide, and another nucleophile to generate complex, acyclic, or macrocyclic structures. The exploration of this compound in Ugi or Passerini-type reactions could open new avenues for combinatorial chemistry and drug discovery. The ability to introduce two sulfonyl functionalities in a single step from a readily available building block would be highly advantageous for creating libraries of compounds with potential biological activity.

Strategies for Cross-Coupling and Directed Functionalization

The sulfonyl chloride groups of this compound can potentially participate in cross-coupling reactions, a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the cross-coupling of alkylsulfonyl chlorides is less common than that of their aryl counterparts, various catalytic systems have been developed for such transformations.

In principle, under palladium or nickel catalysis, the C-S bond of the sulfonyl chloride could be cleaved and replaced with a new carbon-based fragment from an organometallic reagent, such as a Grignard reagent, an organozinc reagent, or a boronic acid. This would allow for the introduction of alkyl or aryl groups at the positions of the sulfonyl chloride moieties. However, the development of efficient and selective cross-coupling methods for bifunctional alkylsulfonyl chlorides like this compound remains an area for further research.

Directed functionalization strategies could also be employed. For example, the initial reaction of one sulfonyl chloride group with a nucleophile containing a directing group could facilitate the selective functionalization of the second sulfonyl chloride group or other positions on the molecule. This approach would provide a route to unsymmetrically substituted ethane-1,2-disulfonyl derivatives, further expanding its synthetic utility.

Synthesis of Heterocyclic Systems Incorporating Sulfonyl Moieties

This compound is a key precursor for the synthesis of various heterocyclic systems containing sulfonyl groups, particularly those with a 1,2-disubstituted ethane (B1197151) backbone. These heterocycles are of interest due to their potential biological activities and unique chemical properties.

A prominent example is the synthesis of cyclic sulfonamides. The reaction of this compound with primary diamines under high-dilution conditions can lead to the formation of macrocyclic disulfonamides. More commonly, reaction with simple diamines like hydrazine (B178648) or substituted hydrazines can yield smaller, saturated heterocyclic rings. For instance, reaction with hydrazine would be expected to produce a six-membered 1,2,4,5-thiadiazine-1,1,5,5-tetraoxide ring system.

Furthermore, the reaction with other bifunctional nucleophiles can lead to a variety of sulfur-containing heterocycles. For example, reaction with a compound containing both an amino and a hydroxyl group could lead to the formation of cyclic sulfamates. These heterocyclic structures can serve as scaffolds for the development of new therapeutic agents or functional materials.

Role in the Preparation of Specialized Reagents

The reactivity of the sulfonyl chloride groups in this compound allows for its use in the preparation of specialized reagents for organic synthesis. By reacting it with specific functional molecules, new reagents with tailored properties can be generated.

For example, conversion of the sulfonyl chloride groups to sulfonyl azides would yield ethane-1,2-disulfonyl azide (B81097). Sulfonyl azides are known to be useful reagents in various transformations, including the synthesis of diazo compounds and as nitrene precursors for C-H amination reactions. The bifunctional nature of ethane-1,2-disulfonyl azide could enable the development of novel cross-linking agents or bivalent ligands.

Another potential application is in the synthesis of specialized linkers for solid-phase synthesis or for bioconjugation. The two sulfonyl chloride groups can be reacted sequentially with different molecules, allowing for the creation of heterobifunctional linkers. These linkers can be used to attach molecules to solid supports or to conjugate biomolecules such as proteins or nucleic acids.

Ethane 1,2 Disulfonyl Dichloride in Polymer and Materials Science Research

Applications as an Initiator in Controlled Polymerization Techniques

The bifunctional nature of ethane-1,2-disulfonyl dichloride makes it a candidate for use as an initiator in various controlled polymerization methods, enabling the synthesis of polymers with specific architectures.

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity. magtech.com.cncmu.edu The initiation of ATRP typically involves an alkyl or sulfonyl halide which, in the presence of a transition metal catalyst, generates a radical species that propagates the polymerization. cmu.edu Sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), have been successfully employed as initiators in ATRP for various monomers. researchgate.net

The general mechanism for ATRP initiation with a sulfonyl chloride involves the reversible activation of the sulfonyl chloride by a transition metal complex (e.g., Cu(I)/Ligand) to form a sulfonyl radical and the oxidized metal complex (e.g., Cu(II)/Ligand). This sulfonyl radical then initiates the polymerization of a monomer. The key to the controlled nature of ATRP is the reversible deactivation step, where the propagating radical reacts with the higher oxidation state metal complex to reform the dormant polymer chain and the activator complex. researchgate.net

While the use of monofunctional sulfonyl chlorides is well-documented, the application of difunctional initiators like this compound in ATRP offers the potential to synthesize telechelic polymers or to serve as a macroinitiator for block copolymers. Although direct research specifically detailing the use of this compound as an ATRP initiator is not extensively available in the reviewed literature, its structure suggests it could function as a difunctional initiator, leading to polymer chain growth from both ends of the molecule.

Table 1: Potential Monomers for ATRP Initiated by this compound

Monomer ClassSpecific ExamplesPotential Polymer Architecture
StyrenesStyrene, 4-MethylstyreneTelechelic Polystyrene
(Meth)acrylatesMethyl methacrylate (B99206) (MMA), Butyl acrylate (B77674) (BA)Telechelic Poly(meth)acrylates
AcrylonitrileAcrylonitrileTelechelic Polyacrylonitrile

This table is illustrative and based on the general reactivity of sulfonyl chloride initiators in ATRP.

The success of a living radical polymerization, such as ATRP, hinges on the rate of initiation being comparable to or faster than the rate of propagation. researchgate.net For a difunctional initiator like this compound, both sulfonyl chloride groups would need to initiate polymerization efficiently to produce a polymer with a narrow molecular weight distribution.

The mechanism would involve the sequential or simultaneous activation of both sulfonyl chloride groups. The stability of the resulting sulfonyl radicals and the equilibrium between the active and dormant species are critical factors that would influence the control over the polymerization. The choice of the catalyst system (metal and ligand) and reaction conditions (temperature, solvent) would be crucial in optimizing the polymerization process. While the theoretical framework for using such a difunctional initiator is sound, specific kinetic data and mechanistic studies for this compound in ATRP are not readily found in the existing literature.

Monomeric Role in the Synthesis of Functionalized Polymeric Materials

This compound can also be utilized as a monomer in step-growth polymerization or for the synthesis of specialized monomers for ring-opening polymerization, leading to a variety of functional polymers.

A significant application of sulfonyl chlorides in polymer chemistry is in the activation of aziridine (B145994) rings for anionic ring-opening polymerization (AROP). nih.govresearchgate.net N-sulfonyl aziridines undergo living AROP to produce linear poly(ethyleneimine) (LPEI) derivatives, which are important materials with a wide range of applications. nsf.gov

This compound can be reacted with two equivalents of aziridine to form a bis(N-sulfonyl aziridine) monomer. This monomer, N,N'-(ethane-1,2-diyl)bis(sulfonyl)bis(aziridine), can then undergo AROP. The polymerization is typically initiated by a strong nucleophile, such as an organometallic reagent or a deprotonated sulfonamide. nsf.gov The electron-withdrawing nature of the sulfonyl groups activates the aziridine ring towards nucleophilic attack and stabilizes the propagating anionic chain end. researchgate.net

The use of a difunctional monomer derived from this compound in AROP opens up possibilities for creating various polymer architectures.

Linear Polymers: When the bis(N-sulfonyl aziridine) monomer is polymerized with a difunctional initiator, it can lead to the formation of linear polysulfonamides.

Block Copolymers: Sequential addition of different N-sulfonyl aziridine monomers can be employed to synthesize well-defined block copolymers. For instance, after polymerizing a first block of a monofunctional N-sulfonyl aziridine, the bis(sulfonyl aziridine) could be added to form a cross-linked or branched second block. nih.gov

Star-Shaped Polymers: While not directly reported for this compound derivatives, the synthesis of star-shaped polymers using multifunctional initiators is a common strategy in living polymerizations. ethz.ch A multifunctional initiator could initiate the polymerization of the bis(aziridine) monomer, leading to the formation of a star-shaped polymer with a cross-linked core.

Table 2: Representative Data for Anionic Ring-Opening Polymerization of N-Sulfonyl Aziridines

MonomerInitiatorPolymer ArchitectureMn ( g/mol )Đ (Mw/Mn)Reference
N-tosyl-2-methylaziridineN-benzyl-p-toluenesulfonamide / t-Bu-P4Linear> 30,000< 1.10 nih.gov
N-ethylsulfonyl-2-methylaziridineN-benzyl-p-toluenesulfonamide / t-Bu-P4Linear-- nih.gov
p(pTsMAz)-b-p(pTsAzet-co-oTsAzet)Sequential AROPBlock Copolymer-- nsf.gov

Note: This table presents data for analogous N-sulfonyl aziridines to illustrate the typical outcomes of their AROP. Specific data for polymers derived directly from this compound is not available in the cited literature.

Development of Polymers for Advanced Applications (e.g., membranes, coatings)

The polymers derived from this compound, particularly polysulfonamides, are expected to possess desirable properties for advanced applications such as membranes and coatings, owing to the high thermal and chemical stability associated with the sulfonamide linkage. sci-hub.sesci-hub.se

Interfacial polymerization is a common technique for preparing thin-film composite membranes, where a reaction between two monomers in immiscible phases forms a thin polymer layer at the interface. This compound, dissolved in an organic solvent, could be reacted with a polyamine, dissolved in an aqueous phase, to form a thin polysulfonamide film. Such membranes could find use in nanofiltration and other separation processes due to their potential for high stability in acidic environments. researchgate.netsci-hub.se

For coatings, the difunctional nature of this compound makes it a suitable crosslinking agent. It can react with polymers containing nucleophilic functional groups (e.g., amines, hydroxyls) to form a cross-linked network, enhancing the mechanical properties, thermal stability, and chemical resistance of the coating. While the general principle is well-established for other disulfonyl chlorides, specific formulations and performance data for coatings based on this compound are not detailed in the available research.

Cross-linking Agent in Polymer Chemistry

This compound is particularly notable for its role as a cross-linking agent, a molecule that creates a network structure within a polymer. This process of cross-linking transforms linear polymer chains into a three-dimensional network, significantly altering the material's properties. The resulting cross-linked polymers often exhibit enhanced thermal stability, improved mechanical strength, and decreased solubility compared to their linear counterparts.

The cross-linking capabilities of this compound are primarily exploited in the synthesis of polysulfonamides through reactions with polyamines. The reaction between the sulfonyl chloride groups of the dichloride and the amine groups of a polyamine, such as polyethyleneimine (PEI), leads to the formation of a robust, cross-linked polysulfonamide network. This type of chemistry has been investigated for the development of advanced materials, including acid-resistant membranes. For instance, while research has been conducted on similar molecules like benzene-1,3-disulfonyl chloride for creating polysulfonamide membranes, the underlying principle of using a disulfonyl chloride to crosslink a polyamine is directly applicable to this compound. mdpi.com

The extent of cross-linking and the final properties of the polymer can be controlled by adjusting the reaction conditions, such as the molar ratio of the cross-linking agent to the polymer and the reaction temperature. These factors influence the density of the cross-links within the polymer matrix, which in turn dictates the material's rigidity, thermal resistance, and chemical resistance.

Detailed Research Findings

Detailed experimental studies on the specific use of this compound as a cross-linking agent and the comprehensive characterization of the resulting polymers are not extensively reported in publicly available literature. However, the principles of its reactivity are well-established within the broader context of sulfonyl chloride chemistry and polymer science.

The reaction of this compound with difunctional amines (diamines) is a key method for synthesizing linear polysulfonamides. By employing a polyamine with more than two reactive sites, a cross-linked network is formed. The fundamental reaction involves the formation of a sulfonamide bond (-SO₂-NH-) between the sulfonyl chloride group and the amine group, with the concurrent elimination of hydrogen chloride (HCl).

Table 1: Reactants for Polysulfonamide Synthesis

ReactantChemical FormulaRole in Polymerization
This compoundC₂H₄Cl₂O₄S₂Cross-linking agent / Monomer
Polyamine (e.g., Polyethyleneimine)(-CH₂CH₂NH-)nPolymer backbone
Diamine (e.g., Ethylenediamine)C₂H₈N₂Monomer for linear polymers

The properties of the resulting polysulfonamide are highly dependent on the specific polyamine or diamine used. For example, using an aromatic diamine would be expected to yield a more rigid and thermally stable polymer compared to an aliphatic diamine due to the incorporation of rigid aromatic rings into the polymer backbone.

While specific data tables for polymers cross-linked with this compound are scarce, we can infer the expected outcomes based on research on analogous systems. For example, studies on polysulfonamide membranes prepared from other disulfonyl chlorides demonstrate that the degree of cross-linking directly impacts membrane performance, such as flux and rejection rates in filtration applications. mdpi.com It is anticipated that similar structure-property relationships would be observed for polymers cross-linked with this compound.

Advanced Spectroscopic Characterization Methodologies and Analytical Studies

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ethane-1,2-disulfonyl dichloride. While specific experimental spectra are not widely published, the expected NMR characteristics can be precisely predicted based on the molecule's structure.

Due to the symmetrical nature of this compound (ClSO₂-CH₂-CH₂-SO₂Cl), both the two carbon atoms and the four hydrogen atoms are in chemically equivalent environments.

¹H NMR: The proton NMR spectrum is predicted to show a single signal. The strong electron-withdrawing effect of the two sulfonyl chloride groups would cause this signal to appear significantly downfield. This singlet arises because all four protons are chemically and magnetically equivalent, meaning there is no spin-spin coupling between them.

¹³C NMR: Similarly, the carbon-13 NMR spectrum is expected to display only one signal. The carbon atoms are directly attached to the sulfur atoms of the sulfonyl chloride groups, which results in a notable downfield chemical shift.

These predicted spectra provide a clear signature for the symmetric 1,2-disubstituted ethane (B1197151) backbone.

Table 1: Predicted NMR Spectroscopic Data for this compound
NucleusPredicted Chemical Shift (δ) Range (ppm)Predicted MultiplicityStructural Assignment
¹H~4.0 - 4.5Singlet (s)-CH₂-
¹³C~60 - 70--CH₂-

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its vibrational modes. uni-siegen.denih.gov For this compound, these methods would confirm the presence of the key sulfonyl chloride (-SO₂Cl) groups.

The most characteristic vibrations are associated with the S=O and S-Cl bonds.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These are typically found in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively. The S-Cl stretch would also be visible, though typically weaker, in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the S=O stretches are also Raman active, the S-Cl and S-C stretching vibrations often produce more intense Raman signals than their IR counterparts, aiding in the complete vibrational assignment.

Table 2: Predicted Vibrational Spectroscopy Data for this compound
Vibrational ModeTypical Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
S=O Asymmetric Stretch1370 - 1410StrongMedium
S=O Symmetric Stretch1170 - 1210StrongMedium
C-H Stretch2900 - 3000MediumStrong
S-C Stretch600 - 800MediumStrong
S-Cl Stretch500 - 600MediumStrong

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

The molecular weight of this compound (C₂H₄Cl₂O₄S₂) is 227.07 g/mol . chemenu.comindiamart.com The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the natural abundance of isotopes of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S). This results in a cluster of peaks for the molecular ion and any fragments containing these elements.

Common fragmentation pathways for alkyl sulfonyl chlorides under electron ionization (EI) would likely involve:

Loss of a chlorine radical (•Cl) to give an [M-Cl]⁺ ion.

Loss of sulfur dioxide (SO₂) from fragment ions.

Cleavage of the C-S bond.

Cleavage of the central C-C bond, which would result in fragments corresponding to half of the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound
Predicted m/z Value (for major isotopes ³⁵Cl, ³²S)Identity of FragmentLikely Fragmentation Pathway
226[C₂H₄³⁵Cl₂O₄S₂]⁺•Molecular Ion (M⁺•)
191[C₂H₄³⁵ClO₄S₂]⁺Loss of •Cl
127[C₂H₄³⁵ClO₂S]⁺•Loss of SO₂ from [M-Cl]⁺
99[CH₂SO₂³⁵Cl]⁺C-C bond cleavage
64[SO₂]⁺•Fragmentation

Chromatographic Techniques (HPLC, GC, UPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of this compound and to monitor its synthesis or subsequent reactions. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the premier methods for assessing the purity of non-volatile compounds. nih.gov For a polar compound like this compound, a reversed-phase HPLC or UPLC method would be suitable. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would effectively separate the target compound from starting materials, byproducts, or degradation products. Detection is typically achieved with a UV detector, as the sulfonyl chloride group provides some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS).

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. core.ac.uk While this compound has a relatively high boiling point, GC analysis may be feasible. However, sulfonyl chlorides can be prone to degradation at the high temperatures of the GC inlet, potentially leading to inaccurate quantification. core.ac.uk A derivatization step to a more stable species, such as a sulfonamide or sulfonate ester, might be employed for more robust quantitative analysis. core.ac.uk When coupled with a mass spectrometer (GC-MS), this technique can be powerful for identifying volatile impurities. publisso.de

The primary application of these techniques is to establish the purity of a sample, often expressed as a percentage area, and to track the consumption of reactants and formation of products over the course of a chemical reaction.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Since this compound is a powder at room temperature, it exists in a solid state. chemicalbull.com

If a single crystal of sufficient quality can be grown, X-ray diffraction analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of the C-C, C-S, S-O, and S-Cl bond lengths and the angles between them.

Conformation: Determination of the torsion angle about the central C-C bond, revealing whether the molecule adopts a gauche or anti conformation in the solid state.

Intermolecular Interactions: Insight into how the molecules pack together in the crystal lattice, identifying any significant non-covalent interactions like hydrogen bonds or dipole-dipole interactions.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. Such a study would provide fundamental data for understanding its physical properties and reactivity.

Theoretical and Computational Chemistry Investigations of Ethane 1,2 Disulfonyl Dichloride

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Ethane-1,2-disulfonyl dichloride, particularly its three-dimensional structure and the relative stability of its different spatial arrangements, known as conformers. The flexibility of the central carbon-carbon single bond allows for rotation, leading to distinct conformers.

The primary conformations of interest for disubstituted ethanes are the anti and gauche forms. researchgate.net In the anti conformer, the two sulfonyl chloride (-SO₂Cl) groups are positioned 180° apart with respect to the C-C bond axis, leading to maximum separation and minimizing steric hindrance. In the gauche conformers, the dihedral angle between these groups is approximately 60°. researchgate.net

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, are employed to determine the geometries and energies of these conformers. For instance, studies on the analogous molecule ethane-1,2-dithiol (CH₂SHCH₂SH) using HF and MP3 calculations have shown that while the gauche form is more stable at the HF level, including electron correlation effects can reverse the stability order, making the anti form more stable. scispace.com A similar approach for this compound would involve geometry optimization of both conformers to find the minimum energy structures. The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on typical findings for similar 1,2-disubstituted ethanes.

Conformer Dihedral Angle (Cl-S-C-C) Relative Energy (kcal/mol) Computational Method
Anti ~180° 0.00 (Reference) MP2/6-311+G(d,p)
Gauche ~60° 0.85 MP2/6-311+G(d,p)

The electronic structure analysis also reveals details about charge distribution and molecular orbitals. The electronegative oxygen and chlorine atoms draw electron density away from the sulfur and carbon atoms, creating significant partial positive charges on the latter and making the sulfonyl groups highly electrophilic.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying the reactivity of molecules like this compound. DFT calculations can map out potential energy surfaces for chemical reactions, helping to elucidate preferred reaction pathways.

The reactivity of this compound is dominated by the susceptibility of the sulfur-chlorine bond to nucleophilic attack. DFT studies can model these reactions by calculating the energetics of the reactants, products, intermediates, and transition states. For example, in a study of the related ethene-1,1-disulfonyl difluoride, DFT calculations at the ωB97XD/Def2-TZVP level were used to investigate a [2+2] cycloaddition reaction. nih.gov The calculations identified two competing pathways, determined their respective activation energies (Gibbs free energy, ΔG), and characterized the zwitterionic intermediates. nih.gov

For this compound, a DFT study could investigate its hydrolysis or its reaction with amines. The calculations would predict whether the reaction proceeds through a stepwise or concerted mechanism. By analyzing the electron density and frontier molecular orbitals (HOMO and LUMO), DFT can identify the most likely sites for nucleophilic and electrophilic attack, providing a theoretical basis for its observed chemical behavior.

Computational Modeling of Reaction Mechanisms and Transition State Structures

A primary goal of computational chemistry in reaction studies is to identify the transition state structure (TSS), which is the highest energy point along the reaction coordinate. escholarship.org Locating the TSS is crucial for calculating the activation energy, which governs the reaction rate according to Transition State Theory (TST). escholarship.org

Computational modeling for this compound would involve proposing a reaction, for instance, its reaction with a nucleophile like ammonia (B1221849) to form a sulfonamide. The process begins by optimizing the geometries of the reactants and products. Then, various methods are used to find the transition state connecting them. Once a candidate TSS is found, a frequency calculation is performed to confirm it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in a mechanistic study of a cycloaddition reaction, DFT calculations were able to pinpoint the transition states for both the initial addition and subsequent ring-closure steps, providing their free energies. nih.gov This level of detail allows for a comprehensive understanding of the reaction mechanism, explaining factors like regioselectivity and stereoselectivity. nih.govwikipedia.org

Table 2: Illustrative Calculated Energies for a Hypothetical Reaction Pathway Reaction: ClO₂S-CH₂CH₂-SO₂Cl + 2 NH₃ → H₂NO₂S-CH₂CH₂-SO₂NH₂ + 2 HCl

Species Description Calculated ΔG (kcal/mol)
Reactants This compound + Ammonia 0.0
TS1 First nucleophilic attack +15.2
Intermediate ClO₂S-CH₂CH₂-SO₂(NH₃)⁺Cl⁻ -5.4
TS2 Second nucleophilic attack +18.5

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective at predicting various spectroscopic properties, which can aid in the identification and characterization of this compound.

Vibrational Spectroscopy (IR and Raman): By performing frequency calculations (typically using DFT), the vibrational modes of the molecule can be predicted. researchgate.net These calculated frequencies and their corresponding intensities can be used to simulate the infrared and Raman spectra. This is invaluable for assigning experimental peaks to specific molecular motions, such as S=O stretches, C-S stretches, and S-Cl stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated, which are then converted into chemical shifts. researchgate.net These predicted NMR spectra can help confirm the structure of the molecule and distinguish between its different conformers.

Nuclear Quadrupole Resonance (NQR) Spectroscopy: Given the presence of chlorine atoms, NQR spectroscopy is a relevant technique. Computational methods can predict the quadrupole coupling constants, which are sensitive to the local electronic environment around the chlorine nucleus. nih.gov

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption of UV-visible light. researchgate.net This allows for the simulation of the UV-Vis spectrum, identifying the wavelengths of maximum absorption (λₘₐₓ) and the nature of the electronic excitations involved.

Application of Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules, such as in the liquid state. researchgate.net MD simulations model the system using classical mechanics, where interactions between atoms are described by a force field. uchicago.edu

For this compound, an MD simulation would provide insights into its bulk properties and intermolecular interactions. A simulation box would be filled with hundreds or thousands of molecules, and their trajectories would be calculated over time by solving Newton's equations of motion. nih.gov

The analysis of these trajectories can reveal:

Radial Distribution Functions (RDFs): These functions describe the probability of finding another molecule at a certain distance from a reference molecule, providing a picture of the liquid's structure.

Intermolecular Forces: The simulation can quantify the contributions of different types of non-covalent interactions, such as van der Waals forces and strong dipole-dipole interactions arising from the polar sulfonyl chloride groups.

Transport Properties: Properties like the self-diffusion coefficient and viscosity can be estimated, which are related to how the molecules move and interact within the liquid. acs.org

The choice of force field is critical for the accuracy of MD simulations. For a highly polar molecule like this compound, a polarizable force field might be necessary to accurately capture the effects of induced dipoles, which are not accounted for in standard nonpolarizable force fields. uchicago.eduacs.org

Future Research Trajectories and Emerging Paradigms in Ethane 1,2 Disulfonyl Dichloride Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh conditions and toxic reagents, such as the use of chlorine gas or chlorosulfonic acid, which present significant environmental and safety challenges. organic-chemistry.orggcande.org Future research is increasingly focused on developing greener, more sustainable synthetic pathways.

A promising alternative to conventional methods is the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.org These salts are readily prepared from accessible alkyl halides and inexpensive thiourea. organic-chemistry.org This approach is operationally simple, scalable, and avoids many of the hazardous reagents associated with traditional syntheses. organic-chemistry.org A key environmental benefit is that the succinimide (B58015) byproduct can be recycled back into the starting reagent, NCS, using sodium hypochlorite, thus minimizing waste. organic-chemistry.org

Table 1: Comparison of Synthetic Route Paradigms

Feature Traditional Routes Emerging Sustainable Routes
Chlorinating Agent Chlorine (Cl₂), Chlorosulfonic acid (ClSO₃H) N-Chlorosuccinimide (NCS) organic-chemistry.org
Starting Materials Mercaptans, Disulfides nih.gov S-Alkylisothiourea salts (from alkyl halides and thiourea) organic-chemistry.org
Reaction Conditions Often harsh, requiring stringent safety protocols Mild conditions organic-chemistry.org
Byproducts Acidic and/or toxic waste streams Recyclable byproducts (e.g., succinimide) organic-chemistry.org
Key Advantage Established procedures Reduced hazard, operational simplicity, scalability, less waste organic-chemistry.org

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The presence of two reactive sulfonyl chloride groups on the ethane (B1197151) backbone presents both an opportunity and a challenge for synthetic chemists. Controlling the reactivity to achieve selective mono-substitution or to facilitate challenging transformations is a key goal. Novel catalytic systems are poised to play a crucial role in unlocking the full synthetic potential of ethane-1,2-disulfonyl dichloride.

Future investigations will likely explore a range of catalytic approaches:

Lewis Acid Catalysis: Lewis acids are known to activate dienophiles in Diels-Alder reactions and can enhance the reactivity of carbonyl compounds. wikipedia.org In the context of this compound, Lewis acids could be employed to activate one sulfonyl chloride group preferentially, potentially enabling the synthesis of unsymmetrical derivatives by controlling the stepwise addition of different nucleophiles. Studies on related compounds, such as the dehydrochlorination of 1,2-dichloroethane (B1671644) on Lewis acid sites of γ-Al₂O₃, demonstrate the influence of such catalysts on reaction mechanisms. researchgate.net

Transition-Metal Catalysis: Transition-metal complexes are cornerstones of modern organic synthesis. Research into their application with this compound could lead to novel cross-coupling reactions or the formation of unique organosulfur compounds. The use of diphosphine ligands, which are structural analogues of derivatives of this compound, is widespread in transition-metal catalysis for stabilizing metal centers. nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative that can provide high levels of stereocontrol and functional group tolerance. Exploring organocatalytic systems could open new pathways for asymmetric transformations involving this compound.

Table 2: Potential Catalytic Systems for this compound

Catalytic System Potential Application Desired Outcome
Lewis Acids (e.g., AlCl₃, FeCl₃) Activation of sulfonyl chloride groups Enhanced reactivity, selective mono-functionalization
Transition Metals (e.g., Pd, Ni, Cu) Cross-coupling reactions Formation of C-S or other heteroatom bonds
Organocatalysts (e.g., Amines, Thioureas) Asymmetric synthesis Enantioselective derivatization
Phase-Transfer Catalysis Reactions with insoluble nucleophiles Improved reaction rates and yields in multiphasic systems

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift towards continuous flow manufacturing and automated synthesis represents a significant paradigm change in chemical production. These technologies offer enhanced safety, better process control, and the ability to rapidly screen and optimize reaction conditions.

Integrating the synthesis and derivatization of this compound into flow chemistry platforms could offer several advantages:

Enhanced Safety: Reactions involving highly reactive intermediates or hazardous reagents can be performed more safely in small-volume, continuous flow reactors, where precise temperature and pressure control minimizes the risk of runaway reactions.

Improved Efficiency: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to faster reaction times and higher yields compared to batch processing.

Scalability: Scaling up a reaction in a flow system is typically achieved by running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up traditional batch reactors.

Automated synthesis platforms, coupled with high-throughput screening, could accelerate the discovery of new derivatives of this compound by allowing researchers to perform a large number of reactions with varying substrates, catalysts, and conditions in a short period.

Discovery of Undiscovered Reactivity Modes and Derivatization Pathways

While the classical reactivity of sulfonyl chlorides with nucleophiles (e.g., amines, alcohols, thiols) to form sulfonamides, sulfonates, and thioesters is well-established, future research will aim to uncover novel reaction pathways for this compound. Its bifunctional nature makes it an attractive building block for more complex molecular architectures.

Potential areas for exploration include:

Polymer Chemistry: The molecule can serve as a monomer for the synthesis of polysulfonamides or polysulfonates through polycondensation reactions, leading to new materials with potentially unique thermal and mechanical properties.

Macrocyclization: Intramolecular reactions or controlled intermolecular reactions with other bifunctional linkers could be used to construct novel macrocycles, a structural motif of interest in host-guest chemistry and drug discovery.

Cycloaddition Reactions: While sulfonyl chlorides are not typical dienophiles, research into their participation in pericyclic reactions, such as hetero-Diels-Alder reactions under thermal or catalytic activation, could yield novel heterocyclic systems. wikipedia.org

Radical Chemistry: Exploring the radical difunctionalization of the ethane bridge or reactions involving the sulfonyl chloride groups under radical conditions could provide access to compounds that are inaccessible through traditional ionic pathways. nih.gov

Table 3: Potential Derivatization Pathways for this compound

Reaction Type Reactant Partner Potential Product
Polycondensation Diamines, Diols Polysulfonamides, Polysulfonates
Macrocyclization Long-chain diamines/diols Crown ether analogues, macrocyclic sulfonamides
Hetero-Diels-Alder Conjugated dienes Six-membered sulfur-containing heterocycles wikipedia.org
Reductive Coupling Reducing agents Formation of S-S bonds, cyclic disulfides

Computational Design of this compound Analogues with Tuned Properties

The rapid advancement of computational chemistry provides powerful tools for the in silico design and screening of new molecules before their synthesis. jetir.org This theory-driven approach can save significant time and resources by predicting the properties of target molecules and prioritizing the most promising candidates for laboratory investigation. nih.gov

For this compound, computational methods can be applied to:

Tune Reactivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electron distribution and orbital energies of the molecule and its proposed analogues. This allows for the prediction of how different substituents on the ethane backbone would affect the reactivity of the sulfonyl chloride groups.

Design for Specific Applications: If the goal is to develop derivatives as potential enzyme inhibitors, molecular docking and molecular dynamics (MD) simulations can be used to model the binding of proposed analogues to the active site of a target protein. researchgate.netmdpi.comzenodo.org These simulations provide insights into binding affinity and key molecular interactions, guiding the design of more potent and selective inhibitors. mdpi.comresearchgate.net

Predict Physicochemical Properties: Properties such as solubility, lipophilicity (LogP), and metabolic stability can be predicted using quantitative structure-activity relationship (QSAR) models and other computational tools, which are crucial for developing drug candidates. jetir.org

By combining in silico screening with targeted synthesis, researchers can more efficiently explore the vast chemical space accessible from this compound to develop new molecules with precisely engineered properties. mdpi.comzenodo.org

Table 4: Computational Approaches for Designing Analogues

Computational Method Objective Expected Outcome
Quantum Chemistry (e.g., DFT) Predict electronic structure and reactivity Guide synthesis of analogues with tailored reactivity
Molecular Docking Predict binding mode and affinity to a biological target Identify potential drug candidates zenodo.org
Molecular Dynamics (MD) Simulation Analyze conformational stability and interactions of ligand-protein complexes Deeper understanding of binding mechanics mdpi.com
QSAR / ADMET Prediction Estimate physicochemical and pharmacokinetic properties Prioritize compounds with favorable drug-like properties jetir.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethane-1,2-disulfonyl dichloride in a laboratory setting?

  • Methodological Answer : this compound can be synthesized via chlorosulfonation of 1,2-ethanedithiol using excess chlorine gas under controlled anhydrous conditions. Reaction optimization may involve micellar catalysis (e.g., surfactant-mediated systems) to enhance sulfonation efficiency, as demonstrated in analogous oxidation studies of diols . Key parameters include maintaining stoichiometric excess of chlorinating agents, temperature control (0–5°C), and inert atmosphere to prevent hydrolysis. Post-synthesis purification via fractional distillation or recrystallization from non-polar solvents is critical to isolate the product.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : Employ 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the absence of thiol (-SH) or sulfonic acid (-SO3_3H) impurities. IR spectroscopy can validate sulfonyl chloride (-SO2_2Cl) stretches at ~1370 cm1^{-1} (asymmetric) and 1170 cm1^{-1} (symmetric).
  • Crystallography : Single-crystal X-ray diffraction using SHELX software resolves the molecular geometry, bond lengths, and angles. ORTEP-3 can visualize thermal ellipsoids and assess crystallographic disorder. Ensure low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts.

Q. What safety protocols should be followed when handling this compound due to its reactive sulfonyl chloride groups?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and fume hoods to avoid exposure to corrosive vapors or splashes .
  • Storage : Store in sealed, glass containers under nitrogen to prevent moisture ingress and hydrolysis .
  • Emergency Response : In case of skin contact, immediately rinse with water for 15 minutes and seek medical evaluation, as chronic effects of related sulfonyl chlorides remain understudied .

Advanced Research Questions

Q. What experimental strategies can be employed to investigate the reaction mechanisms involving this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use kinetic isotope effects (KIE) and stereochemical probes (e.g., chiral leaving groups) to distinguish between SN_\text{N}1 and SN_\text{N}2 pathways. Monitor reaction progress via in situ 35Cl^{35}\text{Cl} NMR to track chloride release. Computational studies (DFT) can map transition states and activation energies, referencing methodologies applied to analogous dichloroethane systems .

Q. How can computational modeling (e.g., DFT calculations) predict the thermodynamic stability and reactivity of this compound derivatives?

  • Methodological Answer : Perform density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate bond dissociation energies (BDEs) and electrostatic potential surfaces. Compare with experimental thermochemical data (e.g., ΔfH°, ΔfG°) from NIST-standardized measurements . Validate predictions via correlation with observed reaction outcomes, such as hydrolysis rates or nucleophilic substitution efficiencies.

Q. What are the challenges in analyzing kinetic data for reactions involving this compound, and how can micellar catalysis be optimized to enhance reaction rates?

  • Methodological Answer : Challenges include rapid hydrolysis in aqueous media and side reactions with nucleophiles. To mitigate, employ micellar systems (e.g., CTAB surfactants) to compartmentalize reactants and stabilize transition states . Optimize surfactant concentration using response surface methodology (RSM) to balance rate enhancement and micelle aggregation effects. Monitor kinetics via stopped-flow UV-Vis spectroscopy under pseudo-first-order conditions.

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